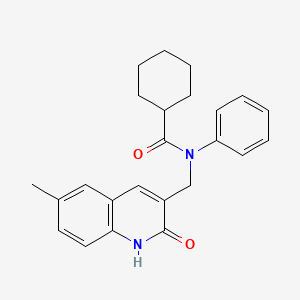![molecular formula C22H28N2O5S B7715734 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MBSA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has shown promising results in various studies, making it a topic of interest for researchers.
Wirkmechanismus
The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood. However, studies have suggested that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the nervous system. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a sulfonamide derivative, which may limit its solubility in certain solvents. Additionally, the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide. One potential direction is the development of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide and its potential therapeutic applications. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Finally, the potential side effects of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide need to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide is a compound that has shown promising results in various studies. It exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a potential treatment for various diseases. While there are limitations to the use of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 2-mercaptobenzoic acid with N-methylbenzenesulfonyl chloride, followed by the reaction of the resulting sulfonamide with 2-bromoacetophenone. This reaction yields 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have demonstrated that 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-21-10-6-5-7-17(21)15-23-22(25)16-29-19-11-13-20(14-12-19)30(26,27)24-18-8-3-2-4-9-18/h5-7,10-14,18,24H,2-4,8-9,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKINQNKZAKGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

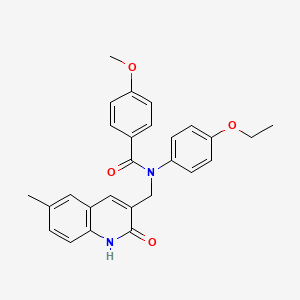
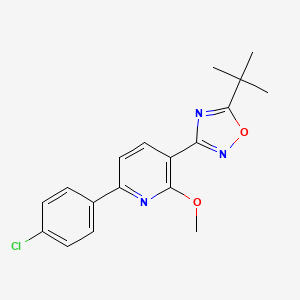
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)

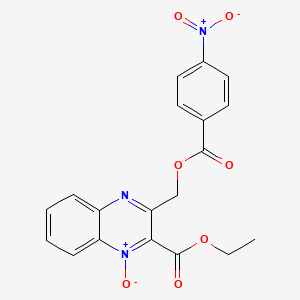
![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
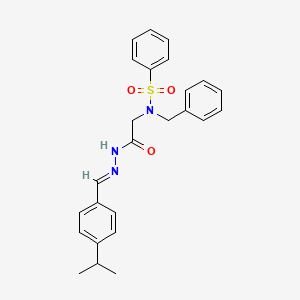
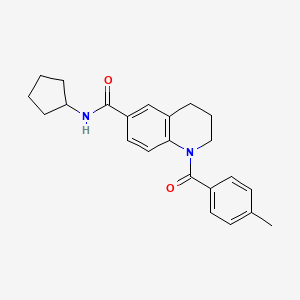

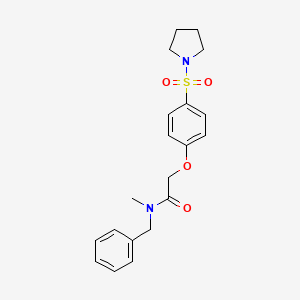
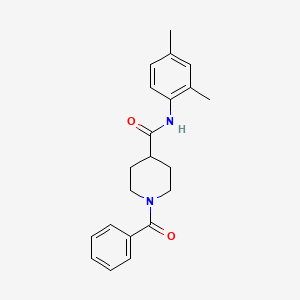
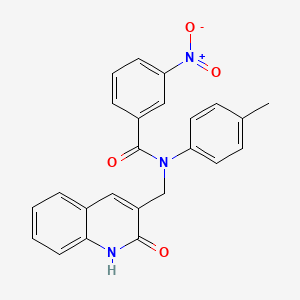
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
